molecular formula C25H34O6 B14081903 1-O-Benzoyl-2,3

1-O-Benzoyl-2,3

Cat. No.: B14081903
M. Wt: 430.5 g/mol
InChI Key: IADVUVVIWYXFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Benzoyl-2,3 is an organic compound that belongs to the class of benzoyl derivatives. It is characterized by the presence of a benzoyl group attached to the oxygen atom at the first position of a sugar molecule. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Benzoyl-2,3 can be synthesized through the benzoylation of the corresponding sugar molecule. The process typically involves the reaction of the sugar with benzoyl chloride in the presence of a base such as pyridine or sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale benzoylation reactions. The process is optimized to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-O-Benzoyl-2,3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-O-Benzoyl-2,3 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-O-Benzoyl-2,3 involves its interaction with specific molecular targets. The benzoyl group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • 1-O-Benzoyl-2,3,4-Tri-O-Benzyl-Alpha-L-Arabinose
  • 1-O-Methyl-2,3,4-Tri-O-Benzoyl-Alpha-L-Arabinoside
  • 1-O-Benzyl-2,3,4-Tri-O-Benzoyl-Beta-D-Ribopyranoside

Uniqueness: this compound is unique due to its specific structural configuration and reactivity. Unlike its analogs, it offers distinct advantages in terms of selectivity and efficiency in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research .

Properties

InChI

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADVUVVIWYXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.